Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)-
Description
Benzimidazole-2-ethanol, 1-methyl-α-(2,3-dimethoxyphenyl)- is a substituted benzimidazole derivative characterized by a 2,3-dimethoxyphenyl group at the α-position of the ethanol side chain and a methyl group at the N-1 position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their pharmaceutical relevance, including antimicrobial, anticancer, and receptor-modulating activities .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-14-9-5-4-8-13(14)19-17(20)11-15(21)12-7-6-10-16(22-2)18(12)23-3/h4-10,15,21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWYMNETGAYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C3=C(C(=CC=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Benzimidazole derivatives, including Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)-, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
1. Chemical Structure and Synthesis
Benzimidazole-2-ethanol is characterized by a fused benzene and imidazole ring system. The specific structure of 1-methyl-alpha-(2,3-dimethoxyphenyl)- adds unique properties that enhance its biological activity. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound.
2. Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
A study reported the MIC values for Benzimidazole-2-ethanol derivatives against Escherichia coli and other pathogens:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| DMA | E. coli | 8 |
| DMA | Staphylococcus aureus | 16 |
| DMA | Klebsiella pneumoniae | 32 |
These results indicate that the compound exhibits selective inhibition of bacterial growth while maintaining low toxicity to human cells at therapeutic concentrations .
3. Anticancer Activity
Benzimidazole derivatives have also shown promising anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cell lines.
Case Studies
- MCF-7 Cell Line : A study found that a related benzimidazole compound accelerated apoptosis in MCF-7 cells with an IC50 value of approximately 25 µM .
- Tumor Models : In vivo studies demonstrated that benzimidazole derivatives suppressed tumor growth in mice models, showcasing their potential as anticancer agents .
The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells. They may act as inhibitors of topoisomerases, which are crucial for DNA replication and transcription .
4. Other Biological Activities
Benzimidazole-2-ethanol derivatives have also been investigated for additional pharmacological effects:
- Anti-inflammatory : Several studies have reported anti-inflammatory properties linked to benzimidazole compounds, making them candidates for treating inflammatory diseases .
- Anthelmintic : Some derivatives are effective against parasitic infections, demonstrating their broad-spectrum activity against helminths .
5. Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural modifications. The presence of substituents such as methoxy groups significantly enhances their antimicrobial and anticancer properties. Research into SAR has revealed that specific modifications can lead to improved potency and selectivity against target organisms or cancer cell lines .
Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents. For instance, compounds with similar structures have been reported to exhibit activity against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. A study highlighted that certain benzimidazole analogues demonstrated effective inhibition of BVDV with an EC50 value of 1.11 mM due to specific substitutions in the phenyl moiety . This suggests that the benzimidazole-2-ethanol derivative could be explored for similar antiviral properties.
Anticancer Properties
Research indicates that benzimidazole derivatives can act as potent anticancer agents. For example, a series of 5-nitro-1H-benzimidazole derivatives exhibited comparable potency to standard chemotherapeutic agents like doxorubicin against various cancer cell lines including A-549 and MCF-7 . The structure of benzimidazole-2-ethanol may enhance its interaction with cancer cell targets, warranting further investigation into its anticancer efficacy.
Anti-inflammatory Effects
Benzimidazole compounds have also been studied for their anti-inflammatory properties. Certain derivatives demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways . The benzimidazole-2-ethanol compound could potentially exhibit similar effects, making it a candidate for developing anti-inflammatory therapeutics.
Synthetic Applications
The synthesis of benzimidazole derivatives often involves various chemical transformations that enhance their pharmacological profiles. The compound can be synthesized through multiple pathways involving reactions with aryl halides or other functionalized groups to yield derivatives with enhanced biological activity .
Study on Antiviral Activity
In a recent study, a library of benzimidazole derivatives was screened for antiviral activity against BVDV. Among these, a specific derivative showed remarkable efficacy with an EC50 value of 1.11 mM, suggesting that structural modifications can significantly impact antiviral potency .
Research on Anti-cancer Activity
A comprehensive analysis was conducted on a series of benzimidazole derivatives where compounds were evaluated for their cytotoxic effects against multiple cancer cell lines. Results indicated that certain modifications led to enhanced activity comparable to established chemotherapeutics . This reinforces the potential application of benzimidazole-2-ethanol in cancer treatment.
Data Tables
Chemical Reactions Analysis
2.1. Formation of the Benzimidazole Core
The benzimidazole nucleus is formed through the condensation of o-phenylenediamine with a carbonyl compound, followed by cyclization and dehydration. For example:
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Ortho-phenylenediamine reacts with aldehydes (e.g., benzaldehyde derivatives) under acidic or basic conditions to form the bicyclic structure .
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Substitution patterns (e.g., methyl, dimethoxy groups) are introduced via pre-modified starting materials or subsequent functionalization steps .
| Synthesis Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | o-Phenylenediamine + aldehyde | Formation of benzimidazole nucleus |
| Functionalization | Dimethoxybenzaldehyde derivative | Substitution at position 1 |
| Hydroxylation/Ethanol Group Installation | Ethanol group addition | Hydroxyl group at position 2 |
2.2. Functionalization and Substitution
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Methyl group introduction : Likely achieved via alkylation or use of methylated starting materials (e.g., 4,5-dimethyl-1,2-phenylenediamine) .
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Dimethoxyphenyl substituent : Incorporated through the use of dimethoxy-substituted aldehydes during the condensation step .
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Ethanol group installation : May involve nucleophilic substitution or reduction of a carbonyl group (e.g., ketone to secondary alcohol) .
3.1. Condensation and Cyclization
The synthesis begins with the nucleophilic attack of o-phenylenediamine on a carbonyl carbon (e.g., aldehyde), forming an imine intermediate. Subsequent cyclization and dehydration yield the benzimidazole core .
Key Steps :
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Imine formation : Amine groups in o-phenylenediamine react with the carbonyl group.
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Cyclization : Intramolecular attack forms the five-membered imidazole ring.
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Dehydration : Removal of water stabilizes the fused aromatic system.
3.2. Functionalization Pathways
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Alkylation : Methyl groups may be introduced via alkylation agents (e.g., methyl halides) in the presence of a base.
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Ethanol Group Formation : Reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) or direct substitution at position 2.
Reactivity and Interactions
Benzimidazole derivatives exhibit diverse reactivity due to their aromaticity and electron-deficient nitrogen centers. For Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)- , potential interactions include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with analogous benzimidazole derivatives, focusing on substituents, synthesis pathways, and functional properties.
Substituent Analysis
Key Observations :
- Steric and Electronic Effects: The 2,3-dimethoxyphenyl group in the target compound introduces significant steric bulk compared to smaller substituents like ethyl or methyl groups in analogs (e.g., ).
- Synthetic Pathways: The target compound’s synthesis likely involves regioselective alkylation or condensation, similar to methods for 2-(4-(1-methylbenzimidazol-2-yl)piperazin-1-yl)ethanol, where ethanolamine derivatives are coupled with benzimidazole precursors under reflux conditions . In contrast, imino-substituted analogs (e.g., ) employ thiomethylation or acylation strategies.
- Biological Relevance: While direct pharmacological data for the target compound are unavailable, structurally related benzimidazoles exhibit activity against orexin receptors (e.g., ) or antimicrobial targets .
Physicochemical Properties
- Solubility: Ethanol-substituted benzimidazoles generally exhibit moderate water solubility due to hydrogen bonding from the hydroxyl group. The 2,3-dimethoxyphenyl group may reduce solubility compared to piperazine-containing analogs (e.g., ) but improve lipid membrane permeability .
- Stability: Imino-substituted derivatives (e.g., ) show pH-dependent tautomerism, whereas the target compound’s methoxy groups enhance oxidative stability compared to chlorinated analogs .
Q & A
Q. What are the established synthetic routes for preparing Benzimidazole-2-ethanol, 1-methyl-α-(2,3-dimethoxyphenyl)-, and what key reaction conditions influence yield?
Methodological Answer: The compound is synthesized via condensation reactions involving substituted benzaldehydes and o-phenylenediamine derivatives. Key steps include:
- Acid-catalyzed cyclization : Refluxing 2,3-dimethoxyphenyl-substituted aldehydes with o-phenylenediamine analogs in ethanol or acetic acid, as demonstrated in the synthesis of related benzimidazoles .
- Steric optimization : Use of glacial acetic acid as a catalyst to enhance cyclization efficiency under reflux (4–6 hours) .
- Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization from ethanol or silica gel chromatography .
Critical Conditions : Temperature (85–100°C), solvent polarity, and acid catalyst concentration significantly impact yield.
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its regiochemistry?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Assign methoxy (-OCH3), methyl (-CH3), and ethanol (-CH2OH) protons/carbons. The 2,3-dimethoxyphenyl group shows distinct aromatic splitting patterns .
- FT-IR : Confirm hydroxyl (-OH, ~3400 cm⁻¹) and benzimidazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
- X-ray crystallography : Resolve regiochemistry of the 1-methyl and α-(2,3-dimethoxyphenyl) substituents, as applied to similar benzimidazole derivatives .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What preliminary biological screening models are recommended for assessing its antifungal or pharmacological potential?
Methodological Answer:
- Antifungal assays :
- Pharmacological profiling :
Advanced Research Questions
Q. How do steric effects from the 2,3-dimethoxyphenyl group influence regioselectivity in derivatization reactions?
Methodological Answer: Despite the steric bulk of the 2,3-dimethoxyphenyl group, studies on analogous benzodiazepines show no significant impact on acylation regioselectivity. For example:
- Acylation reactions : Acetic anhydride reacts preferentially at the less hindered amine site, even with bulky substituents, as confirmed by X-ray analysis .
- Reagent size : Larger acylating agents (e.g., crotonyl chloride) exhibit similar selectivity, suggesting electronic factors (e.g., hydrogen bonding) dominate over steric hindrance .
Recommendation : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.
Q. How can researchers resolve contradictions in biological activity data across different structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) and compare activity trends .
- Molecular docking : Model interactions with target proteins (e.g., fungal CYP51) to identify critical binding residues and optimize substituent positioning .
- Meta-analysis : Cross-reference data from diverse analogs (e.g., 2-thioacetamido vs. oxadiazole derivatives) to identify conserved pharmacophores .
Q. What methodologies are used to study the environmental persistence and degradation pathways of this compound?
Methodological Answer:
- Degradation studies :
- Soil/water persistence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
